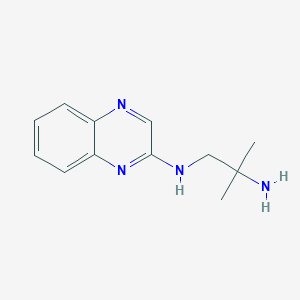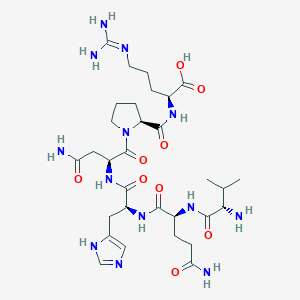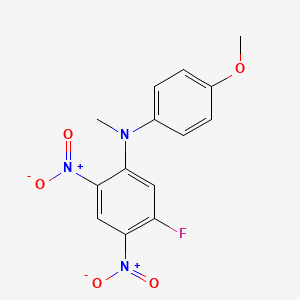
Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitro- is an organic compound with a complex structure It is characterized by the presence of a benzenamine core substituted with fluorine, methoxyphenyl, methyl, and dinitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitro- typically involves multiple steps. One common method starts with the nitration of benzenamine to introduce nitro groups at specific positions. This is followed by the introduction of a fluorine atom through halogenation. The methoxyphenyl and methyl groups are then added via electrophilic aromatic substitution reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and halogenation processes. These processes are optimized for yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically subjected to rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties, is ongoing.
Industry: It may be used in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 5-fluoro-N-methyl-2-nitro-: This compound shares some structural similarities but lacks the methoxyphenyl and additional nitro groups.
Benzenamine, 4-methoxy-N-methyl-2,4-dinitro-: Similar but without the fluorine substitution.
Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-2-nitro-: Lacks one of the nitro groups compared to the target compound.
Uniqueness
Benzenamine, 5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitro- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
377090-11-4 |
|---|---|
Formule moléculaire |
C14H12FN3O5 |
Poids moléculaire |
321.26 g/mol |
Nom IUPAC |
5-fluoro-N-(4-methoxyphenyl)-N-methyl-2,4-dinitroaniline |
InChI |
InChI=1S/C14H12FN3O5/c1-16(9-3-5-10(23-2)6-4-9)13-7-11(15)12(17(19)20)8-14(13)18(21)22/h3-8H,1-2H3 |
Clé InChI |
AFLLNFJBMBHXMR-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)
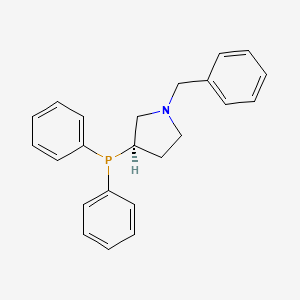

![4,6-Bis[2-(4-methoxyphenyl)ethenyl]pyrimidine](/img/structure/B14240140.png)

![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)
![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)
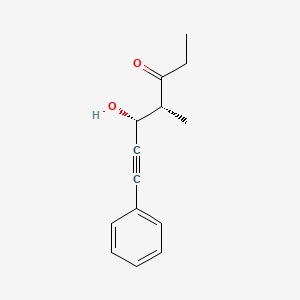
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)

